molecular formula C22H20ClNO3 B12597639 5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide CAS No. 648923-27-7

5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide

Cat. No.: B12597639
CAS No.: 648923-27-7
M. Wt: 381.8 g/mol
InChI Key: MOZPPWSZWBEIFJ-UHFFFAOYSA-N
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Description

5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide is a salicylanilide derivative characterized by a salicylic acid core (5-chloro-2-hydroxybenzamide) linked to a phenyl group substituted with a 3-phenylpropoxy chain. This compound belongs to a class of molecules studied for their dual antibacterial and cytotoxic activities. Salicylanilides are known for their ability to disrupt bacterial membranes or interfere with enzymatic processes, making them candidates for addressing antibiotic resistance .

Properties

CAS No.

648923-27-7

Molecular Formula

C22H20ClNO3

Molecular Weight

381.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide

InChI

InChI=1S/C22H20ClNO3/c23-17-11-12-21(25)20(14-17)22(26)24-18-9-4-10-19(15-18)27-13-5-8-16-6-2-1-3-7-16/h1-4,6-7,9-12,14-15,25H,5,8,13H2,(H,24,26)

InChI Key

MOZPPWSZWBEIFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of 5-Chloro-2-hydroxybenzoic acid: This can be achieved through the chlorination of salicylic acid.

    Formation of 5-Chloro-2-hydroxybenzoyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Coupling with 3-(3-phenylpropoxy)aniline: The acyl chloride is reacted with 3-(3-phenylpropoxy)aniline in the presence of a base such as pyridine to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide involves its interaction with specific molecular targets. The hydroxy and chloro groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The phenylpropoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Comparison with Structural Analogs

The biological activity of salicylanilides is highly dependent on substituent chemistry. Below is a detailed comparison with structurally related compounds, focusing on substituent effects, antimicrobial potency, cytotoxicity, and physicochemical properties.

Key Findings from Evidence:
  • Bulky/Lipophilic Chains : Compounds with isopropyl (3c), thiabutyl (3e), or isobutyl (3f) linkers between the chlorsalicylic and 4-CF₃-anilide cores exhibit broad-spectrum antibacterial activity. These substituents enhance lipophilicity, improving membrane penetration and target binding .
  • Analogs with benzyl (3h) or cyclohexylmethyl (3g) groups show narrower anti-staphylococcal effects, suggesting excessive bulk may limit spectrum .
  • Electron-Withdrawing Groups : Derivatives with trifluoromethyl (MMV665807, 3e) or nitro groups () demonstrate enhanced cytotoxicity and biofilm inhibition but may compromise selectivity .

Antimicrobial Activity

Table 1: Activity of Selected Salicylanilides
Compound Name Substituent MIC Range (µM) Key Targets
Target Compound 3-(3-phenylpropoxy)phenyl Data not reported Inferred broad-spectrum
3c (5-Chloro-2-hydroxy-N-[(2S)-3-methyl-...]) Isobutyl linker 0.070–8.95 (Staphylococcus) MRSA, Enterococcus
3e (Methylsulfanyl linker) Thiabutyl 4.66–35.8 (Enterococcus), 18.7 (M. tuberculosis) Mycobacteria, Gram-positive
MMV665807 3-(Trifluoromethyl)phenyl Biofilm eradication (S. aureus) Biofilm-associated infections
5-Cl-4'-CF₃-SAL () 4-Trifluoromethylphenyl High antistaphylococcal activity S. aureus
  • Triamides are inactive, emphasizing the importance of a single amide linkage .

Cytotoxicity and Lipophilicity

Table 2: Cytotoxicity and Physicochemical Properties
Compound Name IC₅₀ (THP-1 cells, µM) logP (Experimental)
Target Compound Data not reported Predicted high
3c 1.4–>10 3.8
3e 2.5–>10 4.2
3f 1.8–>10 4.5
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide () Low cell survival 4.0
  • Trends : Increasing lipophilicity (logP) correlates with higher cytotoxicity, as seen in 3e and 3f. The target compound’s 3-phenylpropoxy group may elevate logP beyond 4.5, necessitating caution in therapeutic applications .

Biological Activity

5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide, also known by its CAS number 648923-09-5, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide is C22H20ClNO3C_{22}H_{20}ClNO_3 with a molecular weight of 416.3 g/mol. The compound features a chloro group and a hydroxy group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory and anticancer properties. Below are some key findings related to its biological activity:

Anti-inflammatory Activity

  • Mechanism of Action : The compound is believed to inhibit key inflammatory pathways, including the NF-kB signaling pathway. This inhibition can lead to reduced production of pro-inflammatory cytokines.
  • Case Studies : In vitro studies have shown that compounds similar to 5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide can significantly reduce levels of TNF-alpha and IL-6 in macrophage cell lines, suggesting a potent anti-inflammatory effect .

Anticancer Properties

  • Cell Proliferation Inhibition : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in glioma cells through multiple mechanisms, including the activation of the Calpain/Cathepsin pathway and inhibition of AKT signaling .
  • Selectivity : The compound demonstrates selectivity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects during therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of NF-kB pathway
AnticancerInduction of apoptosis in glioma cells
CytotoxicityLow cytotoxicity in normal cells

Case Studies

  • Study on Anti-inflammatory Effects : A study involving murine macrophages treated with 5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide showed a significant decrease in nitric oxide production, indicating its potential as an anti-inflammatory agent .
  • Anticancer Efficacy : In a controlled experiment, glioma cells treated with the compound exhibited a reduction in cell viability by approximately 70% compared to untreated controls. This effect was attributed to the compound's ability to induce cell cycle arrest and promote apoptotic pathways .

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